3-(Piperidin-3-yl)aniline hydrochloride
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Overview
Description
3-(Piperidin-3-yl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including pharmaceuticals. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)aniline hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols.
Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction, where a suitable aniline derivative reacts with the piperidine intermediate.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-yield cyclization reactions to ensure cost-effectiveness and scalability. The use of metal catalysts and optimized reaction conditions helps achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized piperidine or aniline derivatives.
Scientific Research Applications
3-(Piperidin-3-yl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-3-yl)aniline hydrochloride
- 2-(Piperidin-3-yl)aniline hydrochloride
- 3-(Piperidin-4-yl)aniline hydrochloride
Uniqueness
3-(Piperidin-3-yl)aniline hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.
Properties
CAS No. |
1185075-14-2 |
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Molecular Formula |
C11H17ClN2 |
Molecular Weight |
212.72 g/mol |
IUPAC Name |
3-piperidin-3-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8,12H2;1H |
InChI Key |
JVALOMVPEGOUAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)N.Cl |
Origin of Product |
United States |
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